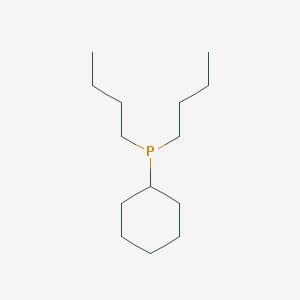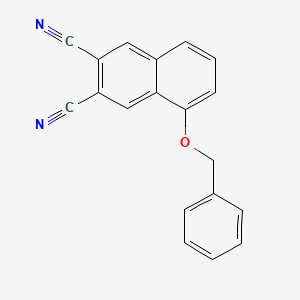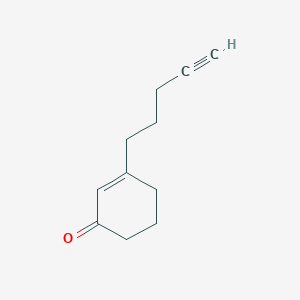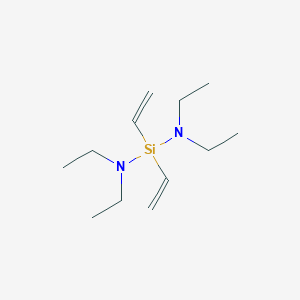
1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diethylamino)divinylsilane is an organosilicon compound that has gained attention in various scientific and industrial fields. This compound is characterized by the presence of two diethylamino groups and two vinyl groups attached to a silicon atom. It is known for its versatility and reactivity, making it a valuable precursor in the synthesis of silicon-containing materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylamino)divinylsilane typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with vinyltrichlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:
Vinyltrichlorosilane+2Diethylamine→Bis(diethylamino)divinylsilane+2Hydrochloric acid
The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)divinylsilane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solvent-free processes has also been explored to reduce environmental impact and improve the purity of the final product .
化学反応の分析
Types of Reactions
Bis(diethylamino)divinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silicon-containing alcohols or ketones.
Reduction: The compound can be reduced to form silicon-containing hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bis(diethylamino)divinylsilane can yield silicon-containing alcohols, while reduction can produce silicon hydrides .
科学的研究の応用
Bis(diethylamino)divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its reactivity makes it suitable for various polymerization reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
作用機序
The mechanism of action of bis(diethylamino)divinylsilane involves its ability to form strong bonds with other elements, particularly oxygen and nitrogen. This property makes it an effective precursor for the formation of silicon-oxygen and silicon-nitrogen bonds. The compound’s reactivity is attributed to the presence of the vinyl and diethylamino groups, which facilitate various chemical transformations .
類似化合物との比較
Similar Compounds
Bis(diethylamino)silane: Similar in structure but lacks the vinyl groups, making it less reactive in certain polymerization reactions.
Bis(dimethylamino)divinylsilane: Contains dimethylamino groups instead of diethylamino groups, which can affect its reactivity and the properties of the resulting materials.
Tris(dimethylamino)silane: Contains three dimethylamino groups, making it more reactive but also more challenging to handle due to its higher volatility
Uniqueness
Bis(diethylamino)divinylsilane is unique due to the presence of both diethylamino and vinyl groups, which provide a balance of reactivity and stability. This makes it a versatile precursor for a wide range of applications, from material synthesis to biomedical research .
特性
CAS番号 |
127410-30-4 |
|---|---|
分子式 |
C12H26N2Si |
分子量 |
226.43 g/mol |
IUPAC名 |
N-[diethylamino-bis(ethenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H26N2Si/c1-7-13(8-2)15(11-5,12-6)14(9-3)10-4/h11-12H,5-10H2,1-4H3 |
InChIキー |
FYYCXYLMGPRWLV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Si](C=C)(C=C)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
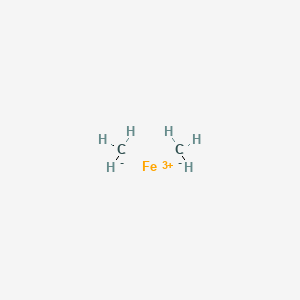
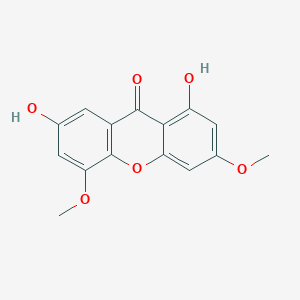
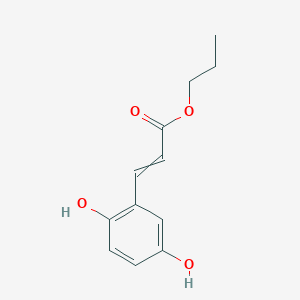
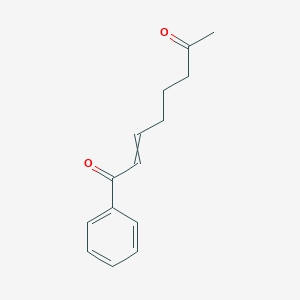
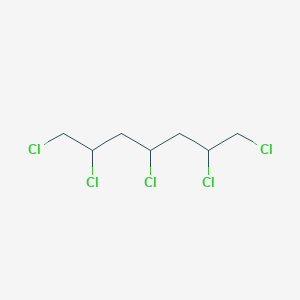
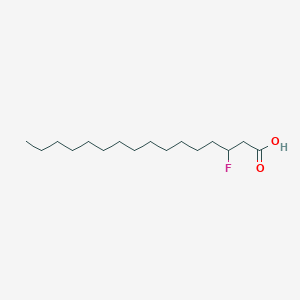
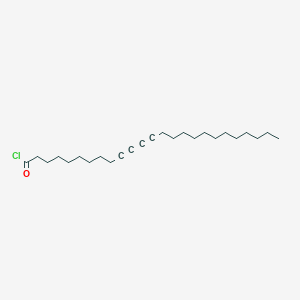
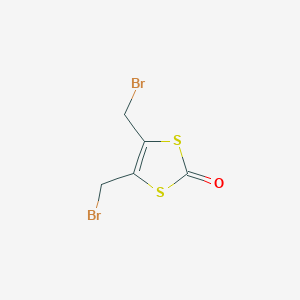
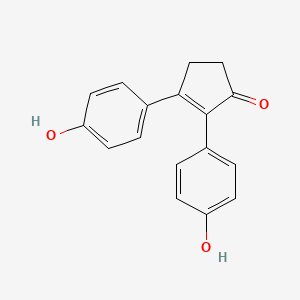
![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
